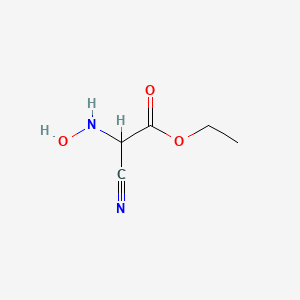

Ethyl 2-cyano-2-(hydroxyamino)acetate

Description

BenchChem offers high-quality Ethyl 2-cyano-2-(hydroxyamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(hydroxyamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(hydroxyamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2-10-5(8)4(3-6)7-9/h4,7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWXPPNRXSNHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of Ethyl 2-cyano-2-(hydroxyamino)acetate

Title: Technical Profile: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) Subtitle: Structural Analysis, Physicochemical Properties, and Application in Peptide Therapeutics

Executive Summary

This technical guide profiles Ethyl 2-cyano-2-(hydroxyimino)acetate , commercially known as Oxyma (or Oxyma Pure). While often colloquially or erroneously referred to as the "hydroxyamino" derivative due to nomenclature overlap in N-hydroxy compounds, the stable, active species used in drug development is the oxime (

Oxyma has emerged as the premier replacement for benzotriazole-based additives (HOBt, HOAt) in peptide synthesis. Its core value proposition lies in its safety profile (non-explosive) and superior racemization suppression during carbodiimide-mediated coupling. This guide details its structural properties, mechanistic action, and synthesis, providing a self-validating reference for medicinal chemists.

Chemical Identity & Structural Analysis

Nomenclature and Tautomerism

It is critical to distinguish between the hydroxyimino and hydroxyamino designations to ensure experimental reproducibility.

-

Target Compound (Stable): Ethyl 2-cyano-2-(hydroxyimino)acetate.[1][2][3][4][5] Contains a

double bond (oxime). -

Nomenclature Note: The term "hydroxyamino" implies a saturated

structure. In the context of ethyl 2-cyano-2-substituted acetates, the "hydroxyamino" form is generally an unstable intermediate or a misnomer for the oxime. The oxime exists as

Core Data Table

| Property | Value |

| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate |

| Common Name | Oxyma, Oxyma Pure |

| CAS Registry | 3849-21-6 |

| Molecular Formula | |

| Molecular Weight | 142.11 g/mol |

| Structure | |

| Appearance | White to off-white crystalline powder |

Physicochemical Properties

Acidity and Solubility

Oxyma exhibits a pKa of 4.60 , making it significantly more acidic than HOBt (pKa ~6.0). This increased acidity is the mechanistic driver for its superior leaving group ability in active esters, accelerating the acylation of the amine nucleophile while suppressing oxazolone-mediated racemization.

-

Solubility: Highly soluble in DMF, DCM, and NMP.[6] Moderate solubility in water.

-

Implication: Unlike HOBt, which often requires co-solvents or exists as a hydrate, Oxyma's solubility profile simplifies purification and handling in automated synthesizers.

Thermal Stability & Safety (DSC Data)

Safety is the primary driver for switching from HOBt to Oxyma. Differential Scanning Calorimetry (DSC) data confirms its non-explosive nature.

| Compound | Decomposition Onset ( | Energy Release ( | Safety Classification |

| HOBt | ~180 °C | >1000 J/g | Explosive (Class 1) |

| Oxyma | ~150 °C (Dec. starts) | <500 J/g | Non-Explosive |

Note: While Oxyma decomposes at a lower temperature, the energy release is gradual and significantly lower than the shock-sensitive detonation potential of benzotriazoles.

Mechanistic Action in Peptide Coupling

Oxyma acts as a nucleophilic additive that intercepts the highly reactive (and racemization-prone) O-acylisourea intermediate formed by carbodiimides (e.g., DIC, DCC).

Mechanism Pathway

-

Activation: The carboxylic acid reacts with the carbodiimide (DIC) to form the O-acylisourea.

-

Interception: Oxyma (protonated) attacks the O-acylisourea, displacing the urea byproduct and forming the Oxyma Active Ester .

-

Aminolysis: The amine nucleophile attacks the active ester to form the peptide bond.

Diagram 1: Oxyma-Mediated Peptide Coupling Mechanism

Caption: Logical flow of Oxyma-mediated activation. The formation of the Active Ester prevents the O-acylisourea from cyclizing into an oxazolone (the primary pathway for racemization).

Experimental Protocols

Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

This protocol describes the nitrosation of ethyl cyanoacetate.

-

Reagents: Ethyl cyanoacetate (1.0 eq), Sodium Nitrite (

, 1.2 eq), Acetic Acid (Glacial), Water. -

Safety Precaution: Reaction generates heat and potential NOx fumes. Perform in a fume hood.

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl cyanoacetate (11.3 g, 100 mmol) in acetic acid (8.4 g, 140 mmol) and water (10 mL). Cool the mixture to 0–5 °C in an ice bath.

-

Nitrosation: Dissolve

(8.3 g, 120 mmol) in water (20 mL). Add this solution dropwise to the ester mixture over 30 minutes, maintaining temperature <10 °C. -

Precipitation: Stir for 2 hours at room temperature. The oxime will precipitate as a white/yellowish solid.

-

Workup: Dilute with cold water (50 mL). Filter the precipitate.

-

Purification: Recrystallize from minimal hot ethanol or ethyl acetate/hexane.

-

Yield: Typical yield is 80–87%. Melting point should be 130–132 °C.[7]

Diagram 2: Synthesis Workflow

Caption: Step-wise nitrosation protocol for the synthesis of Oxyma from ethyl cyanoacetate.

Usage in Peptide Synthesis (Standard Protocol)

-

Stoichiometry: Use 1:1:1 ratio of Amino Acid : DIC : Oxyma.

-

Activation: Dissolve the amino acid and Oxyma in DMF. Add DIC.[8] Stir for 2–5 minutes to form the active ester (color change often observed).

-

Coupling: Add the activated mixture to the resin-bound amine. Reaction time: 15–60 minutes.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.[8]

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Luxembourg Bio Technologies. "Oxyma Pure: Technical Data Sheet and Safety Profile."

-

PubChem. "Ethyl 2-cyano-2-(hydroxyimino)acetate - Compound Summary." National Library of Medicine.

Sources

- 1. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. ethyl (E)-2-cyano-2-(hydroxyimino)acetate | 89765-49-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxyma - Enamine [enamine.net]

- 7. thomassci.com [thomassci.com]

- 8. peptide.com [peptide.com]

An In-Depth Technical Guide to Oxyma Pure: The Superior and Safer HOBt Alternative in Modern Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

For decades, 1-hydroxybenzotriazole (HOBt) was an indispensable additive in peptide synthesis, primarily used to enhance coupling efficiency and suppress racemization in carbodiimide-mediated reactions. However, growing concerns over its potential explosive properties necessitated a paradigm shift towards safer alternatives. This guide provides a comprehensive overview of the history, development, and application of Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma Pure. We will explore its mechanism of action, quantitatively compare its performance against HOBt, and provide detailed protocols for its successful implementation in both solid-phase and solution-phase peptide synthesis. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to optimize their peptide synthesis workflows with a focus on safety, efficiency, and purity.

The Legacy and Limitations of HOBt

The synthesis of peptides, the building blocks of proteins and vital components of numerous therapeutics, relies on the efficient formation of amide bonds between amino acids. The most common strategy involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), became the reagents of choice for this activation.[1][2]

However, the carbodiimide-mediated activation process is not without its flaws. The initial product, a highly reactive O-acylisourea intermediate, is unstable.[3] It is prone to rearranging into an inactive N-acylurea or, in the case of protected amino acids, forming an oxazolone intermediate that can lead to significant loss of chiral integrity (racemization).[1][3]

In 1970, König and Geiger introduced 1-hydroxybenzotriazole (HOBt) as a "coupling additive".[1][2] HOBt efficiently intercepts the unstable O-acylisourea to form a more stable and highly reactive OBt active ester. This strategy proved remarkably successful, dramatically improving yields and minimizing racemization, cementing HOBt's role as the gold standard additive for decades.[1][2]

The landscape changed dramatically following the reclassification of HOBt and related benzotriazoles like HOAt (1-hydroxy-7-azabenzotriazole) as Class 1 explosives by transportation and safety authorities.[2][4][5] This reclassification, driven by the inherent instability and potential for explosive decomposition of the benzotriazole ring system, created significant logistical, economic, and safety challenges for laboratories and manufacturing facilities worldwide.[4][6] The imperative was clear: a safer, non-explosive, yet equally effective alternative was urgently needed.

The Development of Oxyma Pure: A New Gold Standard

The search for a HOBt replacement led researchers, notably the group of Professor Fernando Albericio, to re-evaluate a class of compounds known as oximes.[7][8] While first identified as a potential coupling additive in the 1970s, it was not until a rigorous re-evaluation in the late 2000s that Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) emerged as the leading candidate.[4][7][9]

Oxyma Pure, an acidic oxime, possessed the key chemical properties required for an effective coupling additive. Its pKa of 4.6 is identical to that of HOBt, indicating a similar ability to act as a leaving group and facilitate the aminolysis reaction.[4][7] Crucially, it lacks the hazardous benzotriazole moiety, rendering it non-explosive and significantly safer to handle and store.[10][11][12] Extensive studies confirmed that Oxyma Pure was not just a safer drop-in replacement but often a chemically superior one.[8][9][10]

Physicochemical Properties: Oxyma Pure vs. HOBt

| Property | Oxyma Pure | HOBt (Monohydrate) |

| Chemical Name | Ethyl 2-cyano-2-(hydroxyimino)acetate | 1-Hydroxybenzotriazole Monohydrate |

| CAS Number | 3849-21-6[13] | 123333-53-9[14] |

| Molecular Formula | C₅H₆N₂O₃[3] | C₆H₅N₃O · H₂O |

| Molecular Weight | 142.11 g/mol [3] | 153.14 g/mol |

| Appearance | White to off-white crystalline powder[15] | White crystalline powder |

| pKa | 4.60[3][7] | 4.60[5][7] |

| Safety Profile | Non-explosive , non-flammable[3][5][12] | Class 1 Explosive [2][4] |

Mechanism of Action: Interception and Activation

The efficacy of Oxyma Pure lies in its role as an auxiliary nucleophile, mirroring the function of HOBt but with enhanced performance. The process can be broken down into three key steps:

-

Formation of the O-Acylisourea: The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (e.g., DIC) to form the highly reactive, unstable O-acylisourea intermediate.

-

Interception by Oxyma Pure: Before the O-acylisourea can rearrange or racemize, Oxyma Pure rapidly attacks it, forming a highly reactive Oxyma active ester and releasing the corresponding urea byproduct.

-

Aminolysis: The free amino group of the second amino acid (or the resin-bound peptide) attacks the carbonyl carbon of the Oxyma active ester, forming the desired peptide bond and releasing Oxyma Pure, which can theoretically re-enter the catalytic cycle.

This mechanism effectively channels the reaction away from undesirable side pathways, ensuring high coupling efficiency and preserving the stereochemical integrity of the amino acids.

Performance Comparison: Oxyma Pure vs. HOBt

The theoretical advantages of Oxyma Pure are borne out by extensive experimental data. Across a wide range of applications, including the synthesis of notoriously difficult and racemization-prone peptide sequences, Oxyma Pure consistently outperforms or matches the efficacy of benzotriazole-based additives.[8][10]

Superior Racemization Suppression

One of the most critical metrics for a coupling additive is its ability to prevent the loss of stereochemical purity. In studies involving highly sensitive amino acids, Oxyma Pure demonstrates a remarkable capacity for racemization suppression, often exceeding that of both HOBt and HOAt.[7][8]

Table 1: Comparative Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂

| Coupling Reagent / Additive | Yield (%) | D/L Isomer Ratio (%) | Source |

| Oxyma Pure / DIC | 89.9 | 1.0 | [16] |

| HOBt / DIC | 81.9 | 9.3 | [16] |

| HOAt / DIC | 81.4 | 3.3 | [16] |

Data from solution-phase synthesis clearly indicates Oxyma Pure's superior performance in both improving yield and minimizing racemization compared to traditional additives.[16]

Table 2: Comparative Racemization in the Synthesis of Z-Phe-Val-Pro-NH₂

| Additive | Yield (%) | D/L Isomer Ratio (%) | Source |

| Oxyma Pure / DIC | 89.8 | 3.8 | [10][16] |

| HOBt / DIC | 78.8 | 8.9 | [10][16] |

| HOAt / DIC | 86.1 | 2.1 | [16] |

In this challenging fragment coupling, Oxyma Pure significantly reduces epimerization by more than half compared to HOBt.[10][16]

Enhanced Coupling Efficiency

Oxyma Pure also demonstrates superior coupling efficiency, leading to higher yields of the desired peptide product.[12][17] This is particularly evident in the synthesis of "difficult" sequences, such as those containing sterically hindered amino acids like Aib (α-aminoisobutyric acid).

Table 3: Purity of Pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂ in SPPS

| Coupling Reagents | Desired Pentapeptide (%) | des-Aib Deletion Product (%) | Source |

| DIC / Oxyma Pure | 42.8 | 50.4 | [16] |

| DIC / HOBt | 8.4 | 83.1 | [16] |

| DIC / HOAt | 37.5 | 60.2 | [16] |

The data highlights Oxyma Pure's ability to drive the coupling of the sterically hindered Aib residue more effectively than both HOBt and HOAt, resulting in a significantly higher percentage of the correct final product.[16]

Minimizing Other Side Reactions

Beyond racemization, Oxyma Pure helps mitigate other common side reactions in peptide synthesis. For instance, adding Oxyma Pure to the piperidine solution used for Fmoc-deprotection has been shown to reduce the formation of aspartimide, a deleterious side reaction that can occur at Asp-Xxx sequences.[4][16]

Experimental Protocol: Standard SPPS Coupling Cycle

The practical implementation of Oxyma Pure is straightforward, as it can be directly substituted for HOBt in most existing carbodiimide-mediated protocols without significant changes.[7][18]

Objective: To perform a standard coupling cycle of an Fmoc-protected amino acid to a resin-bound peptide using Oxyma Pure/DIC activation.

Materials:

-

Fmoc-protected amino acid (3-5 eq.)

-

Oxyma Pure (3-5 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution (e.g., 20% piperidine in DMF)

Step-by-Step Methodology:

-

Deprotection: The N-terminal Fmoc group is removed from the resin-bound peptide using the deprotection solution according to standard Solid-Phase Peptide Synthesis (SPPS) protocols (e.g., 2 x 10 min treatment with 20% piperidine in DMF).[19]

-

Washing: The resin is thoroughly washed with DMF (typically 5-7 times) to remove all traces of the deprotection solution and byproducts.

-

Amino Acid Pre-activation:

-

In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically turn a bright yellow color, indicating the formation of the Oxyma active ester.[8][19]

-

-

Coupling: Transfer the pre-activated amino acid solution to the reaction vessel containing the washed resin.

-

Reaction: Agitate the mixture at room temperature for a specified time, typically ranging from 30 minutes to 2 hours, depending on the difficulty of the coupling.

-

Washing: After the coupling reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF (typically 3-5 times) to remove any unreacted reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, a second coupling may be required.

Conclusion: The Clear Choice for Modern Peptide Synthesis

The development of Oxyma Pure marks a significant advancement in the field of peptide chemistry. It successfully addresses the critical safety failings of HOBt without compromising on performance. In fact, extensive data shows that Oxyma Pure is a superior reagent, offering enhanced coupling efficiency and a remarkable ability to suppress racemization, even in the most challenging synthetic contexts.[9] Its compatibility with a wide range of "green" solvents further aligns with the growing demand for more sustainable chemical processes.[5][20] For researchers and manufacturers in the pharmaceutical and biotechnology sectors, Oxyma Pure is not merely an alternative; it is the new gold standard, providing a robust, efficient, and—most importantly—safer foundation for the synthesis of high-purity peptides.

References

-

Safer Peptide Synthesis: The Benefits of Oxyma Pure . NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Peptide/Amide bond Synthesis – OxymaPure® . Luxembourg Bio Technologies Ltd.[Link]

-

OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis . Luxembourg Bio Technologies Ltd.[Link]

-

Manne, S. R., Sharma, A., Sazonovas, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . ACS Omega. [Link]

-

Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis . Synthesis. [Link]

-

Novabiochem® Innovation 1/09: Non-explosive replacement for HOBt . Merck Millipore. [Link]

-

Safety Data Sheet: Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure) . Carl ROTH. [Link]

-

El-Faham, A., et al. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives . Molecules. [Link]

-

OxymaPure® CAS 3849-21-6 | Ethyl (hydroxyimino)cyanoacetate . Luxembourg Bio Technologies Ltd.[Link]

-

Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure . Aapptec Peptides. [Link]

-

Subirós-Funosas, R., et al. (2012). Z-L-Phg-Val-OMe . Organic Syntheses. [Link]

-

Manne, S. R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . ResearchGate. [Link]

-

Oxyma as an additive in green solid-phase peptide synthesis . CEM Corporation. [Link]

-

DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY . Luxembourg Bio Technologies Ltd.[Link]

-

Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot . BearWorks. [Link]

-

Novabiochem® Product Information: Oxyma Pure . Merck Millipore. [Link]

-

Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate] . AAPPTec. [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent . IRIS - Unibo. [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion . Scilit. [Link]

-

OxymaPure . CEM Corporation. [Link]

-

Green chemistry – OxymaPure® . Luxembourg Bio Technologies Ltd.[Link]

-

Manne, S. R., et al. (2021). Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives . ResearchGate. [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion . PubMed. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . ResearchGate. [Link]

-

Manne, S. R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxymapure.com [oxymapure.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 6. nbinno.com [nbinno.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scilit.com [scilit.com]

- 12. OxymaPure [cem.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. oxymapure.com [oxymapure.com]

- 17. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. oxymapure.com [oxymapure.com]

Technical Guide: Ethyl 2-Cyano-2-(Hydroxyamino)Acetate (Oxyma Pure) in Green Chemistry

[1]

Executive Summary

The transition from benzotriazole-based coupling reagents (HOBt, HOAt) to ethyl 2-cyano-2-(hydroxyamino)acetate (commercially known as Oxyma Pure ) represents a pivotal shift in green peptide chemistry. Driven by the reclassification of anhydrous HOBt as a Class 1 explosive, the industry required a safer, yet equally potent, alternative.

Oxyma Pure is not merely a safety substitute; it is a superior additive that enhances reaction kinetics, suppresses racemization, and enables the use of environmentally benign solvents (e.g., 2-MeTHF, EtOAc).[1] This guide provides an in-depth technical analysis of Oxyma’s mechanism, safety profile, and application protocols, establishing it as the new gold standard for sustainable amide bond formation.

Chemical Identity & Properties

While often referred to by the trade name Oxyma Pure , the chemical is formally ethyl 2-cyano-2-(hydroxyimino)acetate (CAS: 3849-21-6).[1] The nomenclature "hydroxyamino" in the literature often refers to the tautomeric equilibrium or the reduced precursor, but in the context of coupling additives, it functions through the oxime group (

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 142.11 g/mol |

| Acidity (pKa) | 4.60 (Comparable to HOBt) |

| Solubility | High in DMF, DCM, 2-MeTHF , EtOAc , Water |

| Explosivity | Non-explosive (DSC stable up to >130°C) |

Mechanistic Insight: The Acylation Pathway

The efficacy of Oxyma lies in its ability to intercept the highly reactive O-acylisourea intermediate formed by carbodiimides (DIC/EDC). Without an additive, O-acylisourea can rearrange into an inert N-acylurea or cyclize into an oxazolone, leading to racemization.[2]

Oxyma attacks the O-acylisourea to form an Oxyma-active ester . Unlike the OBt-ester (from HOBt), the Oxyma-ester is less stable and more reactive toward amines, yet it possesses a geometry that significantly hinders oxazolone formation (epimerization).

Visualization: Activation & Coupling Mechanism[1][4]

Figure 1: The Oxyma-mediated activation cycle. Oxyma rapidly intercepts the O-acylisourea, preventing the slow rearrangement to racemizing oxazolones.

Green Chemistry Advantages[1]

Safety Profile (Explosivity vs. Stability)

The primary driver for Oxyma's adoption is safety. HOBt and HOAt are classified as desensitized explosives.[3] Differential Scanning Calorimetry (DSC) data confirms that Oxyma exhibits a benign thermal decomposition profile, whereas benzotriazoles show sharp exotherms characteristic of explosive potential.

Racemization Suppression

Oxyma outperforms HOBt and is comparable to HOAt in preserving chiral integrity.[4] This is critical for "Green" metrics because it prevents the waste associated with discarding epimerized batches.

Table 1: Comparative Racemization Data (Z-Phg-Pro-NH2 Model) Note: Phg (Phenylglycine) is highly prone to racemization.

| Coupling System | Solvent | % DL-Isomer (Epimerization) | Relative Efficiency |

| DIC / Oxyma | DMF | 1.1% | Best |

| DIC / HOAt | DMF | 3.3% | Moderate |

| DIC / HOBt | DMF | 9.3% | Poor |

| DIC / Oxyma | 2-MeTHF | < 1.5% | Green Best |

Solvent Compatibility

Oxyma's high solubility allows the replacement of DMF (reprotoxic) with green solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .

-

Protocol Insight: In SPPS, replacing DMF with 2-MeTHF/Oxyma reduces the process mass intensity (PMI) significantly.

Experimental Protocols

Protocol A: Standard Green SPPS Coupling (Manual)

Valid for Fmoc-chemistry on Rink Amide resin.

Reagents:

Step-by-Step:

-

Resin Prep: Swell resin in 2-MeTHF for 20 mins. Drain.

-

Activation: In a separate vial, mix Amino Acid (3 eq) and Oxyma Pure (3 eq).

-

Addition: Add the AA/Oxyma solution to the resin.[5]

-

Initiation: Add DIC (3 eq) immediately. Note: Pre-activation is generally not recommended for Oxyma/DIC to avoid diimide formation, except for Cysteine.

-

Reaction: Agitate at room temperature for 60 minutes.

-

Monitoring: Perform Chloranil or Kaiser test.

-

Wash: Wash resin 3x with 2-MeTHF.

Protocol B: Aqueous Phase Coupling (Greenest Option)

Oxyma is water-soluble, enabling coupling in aqueous media for specific bioconjugations.

-

Dissolve Oxyma (1.2 eq) and EDC.HCl (1.2 eq) in Water/Dioxane (1:1).

-

Add Carboxylic Acid (1 eq).

-

Adjust pH to 5.0–6.0.

-

Add Amine (1 eq). Monitor pH and maintain ~6.0.

Critical Safety Insight: The HCN Nuance

Expertise Note: While Oxyma is non-explosive, recent process safety studies (see Org. Process Res. Dev. 2019) identified that the reaction between DIC and Oxyma can generate trace Hydrogen Cyanide (HCN) under specific conditions (high concentration, specific solvents).

Mitigation Strategy:

-

Solvent Choice: Use EtOAc or 2-MeTHF rather than DMF to minimize HCN rates.

-

Scavengers: For large-scale (kg) synthesis, the addition of dimethyl trisulfide (scavenger) or simply ensuring efficient fume hood ventilation is mandatory.

-

Order of Addition: Add DIC last to the resin mixture rather than pre-mixing concentrated DIC/Oxyma in the absence of the amino acid.

Decision Matrix for Optimization

When to switch to Oxyma? Use this logic flow to determine the optimal coupling strategy.

Figure 2: Optimization logic for selecting Oxyma-based protocols based on sequence difficulty and green constraints.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[1] Chemistry – A European Journal. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

-

McFarland, A. D., et al. (2019). "Generation of Hydrogen Cyanide from the Reaction of Oxyma and DIC". Organic Process Research & Development. Link

-

Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Synthesis Advances". The Journal of Organic Chemistry. Link

-

Albericio, F., et al. (2018). "OxymaPure: The Green Evolution of Peptide Coupling". Green Chemistry. Link

Sources

- 1. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 2. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

Methodological & Application

Application Notes & Protocols for Microwave-Assisted Peptide Synthesis with Oxyma Pure

Introduction: A Paradigm Shift in Peptide Synthesis

Microwave-Assisted Peptide Synthesis (MAPS) has revolutionized the landscape of peptide chemistry, offering dramatic reductions in synthesis time while often improving the purity of the final product.[1] This technology leverages the efficient and uniform heating provided by microwave energy to accelerate both the deprotection and coupling steps in Solid-Phase Peptide Synthesis (SPPS).[1] Central to the success of any peptide synthesis protocol is the choice of coupling reagents. The combination of a coupling agent and an additive is critical for ensuring high coupling efficiency and, crucially, for minimizing the loss of chiral integrity through racemization.

For years, 1-hydroxybenzotriazole (HOBt) was the gold standard additive.[2][3] However, its reclassification as a desensitized explosive has necessitated a search for safer, yet equally effective, alternatives.[2][3] This has led to the widespread adoption of Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma Pure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Oxyma Pure in microwave-assisted peptide synthesis protocols.

Oxyma Pure: A Superior Additive for Modern Peptide Synthesis

Oxyma Pure has emerged as a formidable replacement for HOBt, offering a multitude of advantages that align with the demands of modern, high-throughput peptide synthesis.[4]

Key Advantages of Oxyma Pure:

-

Enhanced Safety Profile: Unlike benzotriazole-based additives, Oxyma Pure is non-explosive, significantly improving laboratory safety during handling, storage, and within the reaction vessel.[4][5][6]

-

Superior Racemization Suppression: Oxyma Pure has consistently demonstrated a superior ability to suppress racemization, particularly for sensitive amino acids.[4][5][7] This is critical for the synthesis of biologically active peptides where stereochemical integrity is paramount.

-

High Coupling Efficiency: When used in conjunction with carbodiimides like Diisopropylcarbodiimide (DIC), Oxyma Pure promotes high coupling rates, leading to improved yields and purer crude products.[5][8]

-

Broad Compatibility: Oxyma Pure is highly soluble in common peptide synthesis solvents and is fully compatible with microwave irradiation, showing stability at temperatures up to 90°C.[7][9][10] It is also effective in both solid-phase and solution-phase synthesis.[5]

-

Green Chemistry Alignment: The use of Oxyma Pure supports green chemistry principles by being a less toxic and hazardous alternative to HOBt.[8] It also works well in greener solvent systems.[8][10]

The Mechanism of Action: How Oxyma Pure Prevents Racemization and Enhances Coupling

The primary role of a coupling additive is to form a reactive ester intermediate that is more susceptible to aminolysis than to racemization. The mechanism involving a carbodiimide (like DIC) and Oxyma Pure can be broken down into the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of the incoming Fmoc-protected amino acid reacts with the carbodiimide (DIC) to form a highly reactive O-acylisourea intermediate.[11][12]

-

Formation of the Oxyma Ester: This is the critical step where Oxyma Pure intervenes. It rapidly reacts with the O-acylisourea intermediate to form a reactive Oxyma ester, releasing a harmless urea byproduct.[8] This reaction is faster than the competing racemization pathway of the O-acylisourea intermediate.

-

Peptide Bond Formation: The free amine of the resin-bound peptide attacks the highly reactive Oxyma ester, forming the desired peptide bond and regenerating Oxyma Pure.

This mechanism is visually represented in the workflow diagram below.

Caption: Mechanism of Oxyma Pure in Carbodiimide-Mediated Peptide Coupling.

Comparative Performance Data

Experimental data consistently highlights the advantages of Oxyma Pure over HOBt, particularly in minimizing racemization.

| Feature | Oxyma Pure / DIC | HOBt / DIC | HOAt / DIC | Reference |

| Racemization (Z-Phg-OH to H-Pro-NH2) | 1.1% DL | 9.3% DL | 3.3% DL | [3] |

| Racemization (Z-Phe-Val-OH to H-Pro-NH2) | 3.8% epimerization | 8.9% epimerization | N/A | [3] |

| Safety Profile | Non-explosive | Potentially explosive | Potentially explosive | [2][4][6] |

| Coupling Efficiency | Consistently better results | Good | Very Good | [2][3] |

Detailed Protocols for Microwave-Assisted Peptide Synthesis with Oxyma Pure

The following protocols are designed for use with automated microwave peptide synthesizers. Reagent concentrations and reaction times may be optimized for specific sequences.

Protocol 1: Standard Microwave-Assisted SPPS Cycle

This protocol is a robust starting point for routine peptide synthesis.

Materials:

-

Resin: Appropriate solid support (e.g., Rink Amide, Wang)

-

Fmoc-protected amino acids

-

Deprotection Solution: 20% Piperidine, 0.1 M Oxyma Pure in DMF

-

Coupling Reagents:

-

0.5 M Diisopropylcarbodiimide (DIC) in DMF

-

0.5 M Oxyma Pure in DMF

-

-

Solvent: N,N-Dimethylformamide (DMF)

Workflow Diagram:

Caption: Standard Microwave-Assisted SPPS Cycle Workflow.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.

-

Fmoc Deprotection:

-

Add the deprotection solution (20% Piperidine, 0.1 M Oxyma Pure in DMF) to the reaction vessel.

-

Apply microwave power to raise the temperature to 75-90°C for 1-3 minutes.

-

Drain the reaction vessel.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, prepare the activated amino acid solution:

-

5-fold excess of 0.2 M Fmoc-amino acid in DMF

-

5-fold excess of 0.5 M DIC in DMF

-

5-fold excess of 0.5 M Oxyma Pure in DMF

-

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Apply microwave power to raise the temperature to 75-90°C for 5-10 minutes.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Synthesis of Peptides with Sterically Hindered Amino Acids

For challenging couplings involving sterically hindered residues (e.g., Aib, N-methylated amino acids), extended coupling times and/or double coupling may be necessary.

Modifications to Protocol 1:

-

Amino Acid Excess: Increase the excess of Fmoc-amino acid, DIC, and Oxyma Pure to 5-10 fold.

-

Coupling Time: Extend the microwave coupling time to 10-20 minutes.

-

Double Coupling: After the initial coupling and washing steps, repeat the amino acid coupling step (Step 4) before proceeding to the next deprotection.

-

Temperature: Maintain the coupling temperature at the higher end of the range (90°C).

Example Application: The synthesis of peptides containing Aib or N-methyl alanine has been shown to be highly efficient using microwave-enhanced SPPS with Oxyma Pure, completing in under 2 hours with high purity.[13]

Troubleshooting and Advanced Considerations

-

Peptide Aggregation: For sequences prone to aggregation, consider using "difficult sequence" protocols which may involve lower temperatures, alternative solvents, or the incorporation of pseudoprolines. Adding Oxyma Pure to the deprotection solution can also help mitigate side reactions like aspartimide formation.[2]

-

Aspartimide Formation: For sensitive Asp-Xxx sequences, the addition of 0.1 M Oxyma Pure to the 20% piperidine deprotection solution can significantly reduce the formation of aspartimide-related byproducts.[2]

-

Solvent Consumption: It has been demonstrated that washing the resin with a solvent containing 1% Oxyma Pure after the deprotection step can reduce solvent consumption by up to 50%.[10]

Conclusion

Oxyma Pure has established itself as an indispensable tool in modern peptide synthesis. Its superior safety profile, coupled with its exceptional performance in enhancing coupling efficiency and suppressing racemization, makes it the additive of choice for microwave-assisted protocols. By leveraging the detailed protocols and mechanistic understanding provided in this guide, researchers can confidently synthesize high-quality peptides with greater speed, safety, and efficiency.

References

- Oxyma as an additive in green solid-phase peptide synthesis. (2025, May 9). [Source not available].

- Novabiochem® Innovations 1 .14 - Merck Millipore. Merck Millipore.

- Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Safer Peptide Synthesis: The Benefits of Oxyma Pure. (2026, February 15). NINGBO INNO PHARMCHEM CO.,LTD..

- Green chemistry – OxymaPure®. Luxembourg Bio Technologies.

- Microwave-Assisted Peptide Synthesis: A Faster Approach. [Source not available].

- Novabiochem®. Merck Millipore.

- OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Benchchem.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- 6 - Organic Syntheses Procedure. Organic Syntheses.

- Peptide Synthesis. Cemis-Tech.

- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23). Digital CSIC.

- Ethyl cyanohydroxyiminoacet

- Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis.

- Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.

- OxymaPure.

- Oxyma Pure.

- Oxyma Pure 1kg.

- EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. (2015, March 30). Luxembourg Bio Technologies.

- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.

- Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing.

- Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Oxyma. Benchchem.

Sources

- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. OxymaPure [cem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 9. oxymapure.com [oxymapure.com]

- 10. oxymapure.com [oxymapure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

The Evolving Landscape of Peptide Synthesis: A Guide to Ethyl 2-cyano-2-(hydroxyamino)acetate (Oxyma) in Fragment Condensation Strategies

In the intricate world of drug discovery and development, the synthesis of peptides and their analogues remains a cornerstone of therapeutic innovation. Fragment-based drug discovery (FBDD) and the convergent synthesis of large peptides rely on the robust and high-fidelity condensation of peptide fragments. However, the inherent risk of racemization at the C-terminal of the activated amino acid residue has long been a formidable challenge. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of Ethyl 2-cyano-2-(hydroxyamino)acetate, widely known as Oxyma or OxymaPure, a next-generation additive that has revolutionized fragment condensation strategies by offering enhanced efficiency and a superior safety profile.

The Imperative for Superior Coupling Additives in Fragment Condensation

Fragment condensation, a powerful strategy for the synthesis of large peptides, involves the coupling of pre-synthesized, protected peptide fragments. While this approach offers advantages in terms of purification and scalability, the activation of the C-terminal carboxylic acid of one fragment for coupling with the N-terminal amine of another is a critical step fraught with the peril of epimerization. Traditional coupling additives, such as 1-hydroxybenzotriazole (HOBt) and its derivatives, were the mainstay for decades in suppressing this undesirable side reaction. However, the thermal instability and explosive nature of these benzotriazole-based compounds have necessitated a shift towards safer and more effective alternatives.[1][2][3]

Oxyma has emerged as a leading solution, demonstrating comparable, and often superior, performance to the highly regarded 1-hydroxy-7-azabenzotriazole (HOAt) in preventing racemization, without the associated safety concerns.[3] Its unique electronic properties contribute to the formation of highly reactive and stable active esters, leading to cleaner reactions and higher yields of the desired peptide products.[1][4]

Mechanism of Action: The Role of Oxyma in Suppressing Racemization

The efficacy of Oxyma in amide bond formation, particularly in the context of fragment condensation, lies in its ability to efficiently intercept the highly reactive O-acylisourea intermediate formed upon the reaction of a carboxylic acid with a carbodiimide coupling agent (e.g., DIC, EDC).[4][5][6]

The mechanistic pathway can be visualized as follows:

Figure 1: Mechanism of Oxyma-mediated peptide fragment condensation.

The key to Oxyma's success is the rapid conversion of the unstable O-acylisourea intermediate into a more stable and highly reactive Oxyma active ester. This active ester readily reacts with the incoming amine nucleophile of the second peptide fragment to form the desired amide bond, while minimizing the window of opportunity for competing side reactions such as racemization and the formation of inactive N-acylurea byproducts.[4][6] The pronounced acidity of Oxyma (pKa of 4.60) also plays a crucial role in neutralizing the basicity of the reaction environment, further suppressing base-catalyzed side reactions.[4][7]

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of Oxyma is essential for its effective application.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-cyano-2-(hydroxyimino)acetate | [4] |

| Synonyms | Oxyma, OxymaPure, Ethyl cyanoglyoxylate-2-oxime | [4] |

| CAS Number | 3849-21-6 | [4] |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| Appearance | White crystalline powder/solid | [3][4] |

| Melting Point | 130-132 °C | |

| pKa | 4.60 | [4][7] |

| Solubility | Soluble in DMF, NMP, MeCN, DCM, and H₂O; partially soluble in toluene | [3] |

Experimental Protocols: Solution-Phase Fragment Condensation

The following protocols provide a detailed methodology for a typical solution-phase fragment condensation reaction using Oxyma.

Materials and Reagents

-

N-protected peptide fragment (with a free C-terminal carboxylic acid)

-

C-protected peptide fragment (with a free N-terminal amine)

-

Ethyl 2-cyano-2-(hydroxyamino)acetate (Oxyma)

-

Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reagents for work-up and purification (e.g., ethyl acetate, 5% HCl, 5% NaHCO₃, brine, anhydrous Na₂SO₄)

Step-by-Step Protocol

Figure 2: Workflow for solution-phase fragment condensation using Oxyma.

Detailed Steps:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected peptide fragment (1 equivalent) and Oxyma (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.[4]

-

Pre-activation: Cool the solution to 0 °C in an ice bath. Add the carbodiimide (e.g., DIC, 1.1 equivalents) dropwise to the stirred solution. Allow the pre-activation to proceed for 5-10 minutes.[4] This step is crucial for the formation of the Oxyma active ester.

-

Amine Component Preparation: In a separate flask, dissolve the C-protected peptide fragment (1 equivalent) and a non-nucleophilic base such as DIPEA (1.5-2 equivalents) in the same anhydrous solvent.[4]

-

Coupling: Add the solution containing the amine component to the pre-activated carboxylic acid solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[4]

-

Work-up: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% aqueous HCl, 5% aqueous NaHCO₃, and brine to remove unreacted reagents and byproducts.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude peptide can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization to yield the pure, coupled fragment.

Solid-Phase Fragment Condensation: A Protocol Outline

Oxyma is also highly effective in solid-phase peptide synthesis (SPPS) for fragment condensation. The general principles remain the same, with the C-terminal protected fragment being resin-bound.

Key Steps in Solid-Phase Condensation

-

Resin Swelling: Swell the resin-bound peptide fragment (with a free N-terminal amine) in a suitable solvent like DMF.[6]

-

Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a solution of piperidine in DMF to expose the free amine.

-

Coupling: In a separate vessel, pre-activate the N-protected peptide fragment (in solution) with a carbodiimide and Oxyma as described in the solution-phase protocol.

-

Addition to Resin: Add the pre-activated peptide fragment solution to the swelled resin.

-

Reaction: Allow the coupling reaction to proceed with agitation for a predetermined time.

-

Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

Safety Considerations and Mitigation of Side Reactions

While Oxyma is lauded for its safety profile compared to benzotriazole-based additives, a potential side reaction has been identified when using DIC as the coupling agent. Under certain conditions, Oxyma and DIC can react to form an adduct that may subsequently decompose to generate hydrogen cyanide (HCN).[9][10]

Mitigation Strategies:

-

Pre-activation Time: A short pre-activation time of the carboxylic acid with DIC before the addition of Oxyma can minimize the direct reaction between DIC and Oxyma.[10]

-

Alternative Carbodiimides: The use of more sterically hindered carbodiimides, such as t-butylethylcarbodiimide, can eliminate this side reaction.

-

Temperature Control: Maintaining lower reaction temperatures can also suppress the formation of the undesired adduct.

It is always recommended to perform reactions in a well-ventilated fume hood and adhere to standard laboratory safety practices.

Conclusion

Ethyl 2-cyano-2-(hydroxyamino)acetate (Oxyma) has established itself as an indispensable tool in modern peptide chemistry, particularly for challenging fragment condensation strategies. Its ability to effectively suppress racemization, enhance coupling efficiency, and offer a superior safety profile makes it the additive of choice for the synthesis of complex peptides.[11][12] By understanding the underlying mechanism and adhering to optimized protocols, researchers can leverage the power of Oxyma to accelerate their drug discovery and development efforts, paving the way for the next generation of peptide-based therapeutics.

References

- Oxyma as an additive in green solid-phase peptide synthesis. (2025). [Source Not Available].

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]

-

OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). [Source Not Available]. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Publications. [Link]

-

ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. (2025). ResearchGate. [Link]

-

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. (2014). PubMed. [Link]

-

Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. (2010). Bulletin of the Chemical Society of Japan. [Link]

-

Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]

-

Peptides. V. Some Carbonates of Ethyl 2-Hydroximino-2-cyanoacetate and Related Compounds as Esterification Reagents for Peptide Synthesis. (1974). Semantic Scholar. [Link]

-

(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. (2018). ACS Omega. [Link]

-

6 - Organic Syntheses Procedure. [Source Not Available]. [Link]

-

Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Luxembourg Bio Technologies. [Link]

-

Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct. (2023). Heriot-Watt University. [Link]

-

Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. [Link]

Sources

- 1. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxyma - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. digital.csic.es [digital.csic.es]

Troubleshooting & Optimization

Minimizing capping side reactions when using Ethyl 2-cyano-2-(hydroxyamino)acetate

Topic: Minimizing capping side reactions when using Ethyl 2-cyano-2-(hydroxyamino)acetate Product Ref: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) Audience: Peptide Chemists, Process Development Scientists[1][2]

Executive Summary & Chemical Clarification

Status: Active Severity: High (Potential for batch failure)[2]

Clarification on Nomenclature: The chemical name provided, Ethyl 2-cyano-2-(hydroxyamino)acetate, refers to a reduced amine structure.[2] However, the standard peptide coupling additive utilized to suppress racemization and catalyze reaction rates is the oxime form: Ethyl 2-cyano-2-(hydroxyimino)acetate (commercially known as Oxyma Pure ).[2] This guide addresses the hydroxyimino form, assuming standard Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling contexts.

The Core Issue: "Capping" in this context refers to unintentional chain termination .[2] When using Oxyma Pure with carbodiimides (like DIC), the primary side reactions leading to truncated (capped) sequences are:

-

N-Acylurea Formation: A rearrangement of the carbodiimide intermediate that permanently blocks the carboxyl group, preventing coupling.[2]

-

Reagent Depletion (HCN Formation): A parasitic reaction between Oxyma and DIC that consumes the reagents, leaving the amino acid unactivated and the peptide chain exposed to solvent-induced capping (Formylation).[2]

-

Solvent-Induced Capping: Formylation of the N-terminus by DMF during sluggish coupling cycles.[2]

Diagnostic & Troubleshooting Guide

Q1: My LC-MS shows a mass corresponding to an Acetyl (+42 Da) or Formyl (+28 Da) cap on the truncated sequence. Is Oxyma causing this?

Technical Insight: Oxyma itself does not transfer an acetyl or formyl group.[2] However, it regulates the reaction speed.[2] If the Oxyma-activated ester is not formed efficiently, the "slow" amine on the resin becomes vulnerable to the solvent.[2]

-

+28 Da (Formyl): Caused by DMF (Dimethylformamide).[2] If the Oxyma coupling is too slow or reagents deplete (see Q2), the free amine reacts with DMF.[2]

-

Corrective Action: Switch to "Green" solvents like N-Butylpyrrolidinone (NBP) or binary mixtures (DCM/DMF) which reduce formylation risks.[2]

-

-

+42 Da (Acetyl): Usually caused by trace acetic acid in the environment or contaminated NMP.[2]

Q2: I am using a standard 1:1:1 ratio (AA:DIC:Oxyma), but yields are dropping. Could the reagents be reacting with each other?

Yes.[2] This is the "HCN Parasitic Pathway."

Mechanism: Unlike HOBt, Oxyma Pure has a specific instability when mixed with DIC in the absence of the amino acid or during long pre-activation times.[2] They react to form an Oxadiazole byproduct and Hydrogen Cyanide (HCN) .[2][3]

-

Consequence: You lose equivalents of coupling reagent.[2] The remaining amino acid is not activated.[2] The peptide chain remains a free amine, resulting in a "deletion" sequence or eventual capping by solvent.[2]

Protocol Adjustment:

-

Minimize Pre-activation: Do not pre-mix DIC and Oxyma for >2 minutes. Ideally, add DIC last to the vessel containing Amino Acid + Oxyma.[2]

Q3: How does Oxyma prevent the "N-Acylurea" dead-end?

The Mechanism: When a carboxylic acid reacts with DIC, it forms an O-acylisourea (highly reactive).[2] Without an additive, this intermediate rearranges into an N-acylurea (unreactive byproduct).[2]

-

Oxyma's Role: It acts as a nucleophile, intercepting the O-acylisourea immediately to form the Oxyma-Active Ester .[2] This ester is stable against rearrangement but highly reactive toward the amine.[2][5]

-

The "Capping" Risk: If you use excess DIC relative to Oxyma (e.g., 1.2 eq DIC : 1.0 eq Oxyma), the excess DIC promotes N-acylurea formation on the amino acid, effectively removing that amino acid from the pool.[2]

Rule of Thumb: Always maintain a 1:1 molar ratio between DIC and Oxyma. Never use excess Carbodiimide.[2]

Visualizing the Pathways

The following diagram illustrates the competition between the Desired Pathway (Coupling) and the Side Reactions (Capping/Termination).

Figure 1: Mechanistic pathways in Oxyma/DIC coupling.[2] Green paths indicate the desired cycle.[2] Red paths indicate side reactions leading to reagent consumption or chain termination.

Optimized Experimental Protocol

To minimize capping and side reactions, adopt this Self-Validating Protocol :

Reagents:

-

Activator: Oxyma Pure (0.5 M in DMF).[2]

-

Coupling Agent: DIC (0.5 M in DMF).[2]

-

Amino Acid: Fmoc-AA-OH (0.5 M in DMF).[2]

Step-by-Step Workflow:

-

Stoichiometry Check: Ensure strictly 1:1:1 equivalents of AA : Oxyma : DIC.

-

The "Zero-Wait" Activation:

-

Temperature Control:

-

Perform coupling at 25°C to 40°C .

-

Warning: Avoid temperatures >50°C with Oxyma/DIC for Cys/His residues to prevent racemization, which can look like "capping" (failure to purify the correct isomer).[2]

-

-

Solvent Mitigation (Optional): If observing +28 Da (Formyl) caps:

Data Summary: Oxyma vs. Alternatives

| Feature | Oxyma Pure | HOBt | HOAt | Impact on Capping |

| Coupling Rate | Very High | Moderate | High | Faster coupling = Less time for solvent capping.[2] |

| Stability | Moderate (Forms HCN with DIC) | High (Explosive risk dry) | High | Risk: Long pre-activation kills Oxyma, leading to failed coupling.[2] |

| Epimerization | Low | Moderate | Low | Prevents "dead" isomers that complicate purification.[2] |

| Solubility | High | Variable | High | Better solubility prevents aggregation-based termination.[2] |

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal.[2] [2]

-

McFarland, A., et al. (2019). "Formation of Hydrogen Cyanide from the Reaction of DIC and Oxyma."[2][3] Organic Process Research & Development. (Identifies the reagent depletion side reaction). [2]

-

Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)."[2] Organic Letters. (Discusses solvent effects and rapid coupling to avoid side reactions). [2]

-

Jad, Y. E., et al. (2015). "OxymaPure/DIC: An Efficient Reagent for the Synthesis of Aib-Containing Peptides."[2] Polymers.[2][6] [2]

Sources

Technical Support Center: A Scientist's Guide to Improving Yield in Sterically Hindered Couplings with Oxyma and DIC

Welcome to the technical support center for optimizing challenging peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, particularly when encountering sterically hindered amino acids. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols centered on the highly effective Oxyma/DIC coupling methodology. Our goal is to empower you with the knowledge to overcome synthetic hurdles and achieve higher yields and purity in your target peptides.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Oxyma and N,N'-Diisopropylcarbodiimide (DIC) in peptide synthesis.

Q1: What is the primary role of Oxyma in peptide coupling reactions?

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a crucial coupling additive used in conjunction with carbodiimides like DIC. Its main functions are to increase the efficiency of peptide bond formation and to suppress side reactions, most notably the racemization of the amino acids being coupled.[1] Oxyma reacts with the activated amino acid to form a more stable active ester than the O-acylisourea intermediate formed with the carbodiimide alone, yet this ester is highly reactive towards the amine component.[1]

Q2: How does Oxyma compare to traditional coupling additives like HOBt and HOAt?

Oxyma is considered a safer and often more effective alternative to benzotriazole-based additives such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), which have been reported to have explosive properties.[1][2] In many instances, Oxyma demonstrates a superior ability to suppress racemization and can lead to higher coupling yields, especially in the synthesis of complex or sterically hindered peptides.[1][3]

Q3: Why is DIC a preferred carbodiimide for solid-phase peptide synthesis (SPPS)?

N,N'-Diisopropylcarbodiimide (DIC) is a liquid, making it easier to handle than the solid N,N'-dicyclohexylcarbodiimide (DCC).[4][5] The primary advantage of DIC in SPPS is that its byproduct, N,N'-diisopropylurea (DIU), is soluble in common organic solvents like isopropanol and can be easily washed away.[6][7] In contrast, the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble and can precipitate on the solid support, leading to clogged filters and incomplete reactions.[4][6]

Q4: What is the optimal solvent for Oxyma/DIC-mediated couplings?

Dimethylformamide (DMF) is the most widely used and generally effective solvent for solid-phase peptide synthesis (SPPS) with Oxyma and DIC.[1] However, for solution-phase couplings or to minimize certain side reactions, other solvents like dichloromethane (DCM) or acetonitrile (MeCN) can be beneficial.[1] For instance, using DCM has been shown to reduce the loss of chirality in some cases.[8] For particularly difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often preferred for its superior solvating properties.[9]

Q5: Is a pre-activation step necessary when using Oxyma and DIC?

A short pre-activation time of 2-10 minutes, where the carboxylic acid, Oxyma, and DIC are mixed before adding the amine component, is often recommended.[1][3] This allows for the formation of the highly reactive Oxyma active ester, which can lead to improved coupling efficiency and a reduction in side reactions.[1]

The Oxyma/DIC Coupling Mechanism

The following diagram illustrates the key steps in the Oxyma/DIC-mediated peptide coupling reaction.

Caption: Mechanism of Oxyma/DIC mediated peptide bond formation.

Troubleshooting Guide for Sterically Hindered Couplings

Low yields during the coupling of sterically hindered amino acids are a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Coupling Yield | Steric Hindrance: The bulky nature of the amino acid side chains physically obstructs the formation of the peptide bond.[10] | 1. Increase Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 2-24 hours).[11] 2. Increase Temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[11][12] 3. Double Coupling: Perform the coupling reaction twice to drive it to completion.[1] |

| Peptide Aggregation: The growing peptide chain folds into secondary structures on the solid support, making the N-terminus inaccessible. | 1. Switch Solvents: Use NMP instead of DMF for its superior solvating properties.[9] 2. Add Chaotropic Salts: Incorporate salts like LiCl into the DMF to disrupt secondary structures.[1] 3. Use Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting aggregation.[11] | |

| Insufficient Reagent Concentration: Not enough activated amino acid is present to drive the reaction to completion. | Ensure an adequate excess of the protected amino acid and coupling reagents (typically 3-5 equivalents for SPPS).[1] | |

| Significant Racemization | Prolonged Exposure to Base: The use of strong bases can lead to the formation of an oxazolone intermediate, which is prone to racemization. | 1. Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[11] 2. Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[7][11] |

| Inherent Propensity of the Amino Acid: Some amino acids are naturally more susceptible to racemization. | The use of Oxyma is a significant step in mitigating this issue compared to older additives.[11] Ensure coupling conditions are as mild as possible for these residues. | |

| Formation of Side Products | N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, terminating the peptide chain.[7][13] | 1. Use an Additive: The addition of Oxyma intercepts the O-acylisourea intermediate, forming the more stable Oxyma active ester and minimizing N-acylurea formation.[1][14] 2. Control Temperature: This side reaction is more prevalent at higher temperatures.[7] |

| Hydrogen Cyanide (HCN) Generation: A reaction between Oxyma and DIC can produce toxic HCN gas, particularly at room temperature.[14][15][16][17] | 1. Modified Protocol: Pre-activate the amino acid with DIC for a short period (e.g., 5 minutes) before adding it to the resin, followed by the addition of Oxyma.[1][17] 2. Use a Scavenger: Dimethyl trisulfide (DMTS) can be used to scavenge HCN without interfering with the coupling reaction.[15][16] |

Experimental Protocols

The following protocols provide a starting point for optimizing your coupling reactions. Adjustments may be necessary based on the specific amino acids and peptide sequence.

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid in SPPS

-

Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine (1 equivalent) in DMF for 30 minutes.

-

Deprotection: Remove the N-terminal Fmoc protecting group using a 20% piperidine solution in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

-

Reagent Preparation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.

-

Pre-activation: Add DIC (3 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Shake the mixture under an inert atmosphere for 2-4 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test for primary amines or the Isatin test for secondary amines (e.g., proline).[18] If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Troubleshooting an Extremely Difficult Coupling

-

Solvent Change: Switch from DMF to NMP for improved solvation.

-

Increased Reagent Equivalents: Increase the equivalents of the Fmoc-amino acid, Oxyma, and DIC to 5.

-

Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Be mindful that higher temperatures can increase the risk of racemization.[11]

-

Extended Coupling Time: Extend the coupling time to overnight.

-

Double Coupling: If the reaction is still incomplete, perform a second coupling with fresh reagents.

-

Microwave-Assisted Synthesis: For the most challenging couplings, consider using a microwave peptide synthesizer, which can significantly accelerate the reaction rate.[12]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low-yield couplings.

Caption: A decision-making workflow for troubleshooting difficult couplings.

References

-

Monitoring of Peptide Coupling and Capping. AAPPTEC. Available at: [Link]

-

Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. AAPPTEC. Available at: [Link]

-

Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]

-

Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. (2023). Polypeptide. Available at: [Link]

-

Oxyma-based phosphates for racemization-free peptide segment couplings. (2018). PMC. Available at: [Link]

-

Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. PolyPeptide Group. Available at: [Link]

-

Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). ACS Publications. Available at: [Link]

-

N,N'-Diisopropylcarbodiimide - CAS 693-13-0. Kemilab. Available at: [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). PMC. Available at: [Link]

-

Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]

- Side Reactions in Peptide Synthesis. (2015). Google Books.

-

Oxyma Pure-Mediated Peptide Bond Formation. (2012). Organic Syntheses. Available at: [Link]

-

Novabiochem® - Oxyma Pure. Merck Millipore. Available at: [Link]

-

Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. (2023). ACS Publications. Available at: [Link]

-

Safer Peptide Synthesis: The Benefits of Oxyma Pure. (2026). CordenPharma. Available at: [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Publications. Available at: [Link]

-

Procedures to Improve Difficult Couplings. (2025). ResearchGate. Available at: [Link]

-

Best peptide coupling method in DMF?. (2024). Reddit. Available at: [Link]

-

Active esters and resins in peptide synthesis: the role of steric hindrance. (1971). RSC Publishing. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. Available at: [Link]

-

H. Saneii*, W. Bennett, Bobby Gaffney AAPPTec, LLC. 6309 Shepherdsville Rd, Louisville, KY, USA 40228. Available at: [Link]

-

Stirring Peptide Synthesis to a New Level of Efficiency. (2021). ChemRxiv. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. file.globalso.com [file.globalso.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. toc.library.ethz.ch [toc.library.ethz.ch]

- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digital.csic.es [digital.csic.es]

- 16. polypeptide.com [polypeptide.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

Technical Support Center: Optimizing Arginine Coupling with Ethyl 2-cyano-2-(hydroxyamino)acetate (Oxyma-B)

Welcome to the technical support center for optimizing your peptide synthesis protocols. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient coupling of arginine using Ethyl 2-cyano-2-(hydroxyamino)acetate, also known as Oxyma-B. Our focus is to provide you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Introduction to Arginine Coupling with Oxyma-B

Arginine, with its bulky and highly basic guanidinium side chain, presents unique challenges in solid-phase peptide synthesis (SPPS). Incomplete coupling, side reactions, and racemization are common hurdles. Ethyl 2-cyano-2-(hydroxyamino)acetate (Oxyma-B) has emerged as a superior, non-explosive alternative to traditional benzotriazole-based additives like HOBt and HOAt.[1][2] When used with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), Oxyma-B forms a highly reactive O-acylisourea active ester, which enhances coupling efficiency and significantly suppresses racemization.[3][4] However, optimizing the molar equivalents of Oxyma-B is critical to navigate the specific challenges posed by arginine.

This guide will delve into the mechanistic considerations for arginine coupling, provide detailed protocols for optimization, and offer solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Oxyma-B in arginine coupling?

Oxyma-B serves as a coupling additive that, in conjunction with a carbodiimide like DIC, converts the protected arginine's carboxylic acid into a more stable and highly reactive active ester.[3] This intermediate is more effective at acylating the free amine of the growing peptide chain than the O-acylisourea intermediate formed by the carbodiimide alone. For arginine, this is particularly important to drive the reaction to completion and minimize side reactions associated with its guanidinium group. The carbonyl groups in Oxyma-B's structure can also provide an "assisted basic catalysis" effect, enhancing the nucleophilicity of the incoming amine during the coupling step.[5][6][7]

Q2: Why is arginine coupling more challenging than other amino acids?